1,2-Indolizinedicarboxylic acid, 3-cyano-7-methyl-, dimethyl ester
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Overview
Description
1,2-Indolizinedicarboxylic acid, 3-cyano-7-methyl-, dimethyl ester is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Indolizinedicarboxylic acid, 3-cyano-7-methyl-, dimethyl ester typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, which is a chemical reaction that produces indoles from phenylhydrazines and ketones under acidic conditions . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole derivative .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. The use of continuous flow reactors and other advanced techniques may be employed to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2-Indolizinedicarboxylic acid, 3-cyano-7-methyl-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in halogenated derivatives.
Scientific Research Applications
1,2-Indolizinedicarboxylic acid, 3-cyano-7-methyl-, dimethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Indolizinedicarboxylic acid, 3-cyano-7-methyl-, dimethyl ester involves its interaction with various molecular targets and pathways. The compound’s indole moiety allows it to bind to specific receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid that serves as a precursor to serotonin and melatonin.
Uniqueness
1,2-Indolizinedicarboxylic acid, 3-cyano-7-methyl-, dimethyl ester is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
210892-16-3 |
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Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
dimethyl 3-cyano-7-methylindolizine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H12N2O4/c1-8-4-5-16-9(6-8)11(13(17)19-2)12(10(16)7-15)14(18)20-3/h4-6H,1-3H3 |
InChI Key |
ZPNSIFFNMSCHNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(N2C=C1)C#N)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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